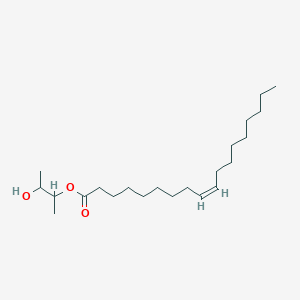
3-Hydroxybutan-2-yl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutan-2-yl oleate is an ester compound formed from the reaction between 3-hydroxybutan-2-ol and oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxybutan-2-yl oleate typically involves the esterification of 3-hydroxybutan-2-ol with oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutan-2-yl oleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.
Major Products
Oxidation: The major products include 3-oxobutan-2-yl oleate or 3-carboxybutan-2-yl oleate.
Reduction: The major product is 3-hydroxybutan-2-yl alcohol.
Substitution: The major products include various esters or amides, depending on the nucleophile used.
Scientific Research Applications
3-Hydroxybutan-2-yl oleate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used as an emulsifier and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxybutan-2-yl oleate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 3-hydroxybutan-2-ol and oleic acid. These products can then participate in various metabolic pathways, affecting cellular processes such as lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutan-2-yl acetate: An ester formed from 3-hydroxybutan-2-ol and acetic acid.
3-Hydroxybutan-2-yl propionate: An ester formed from 3-hydroxybutan-2-ol and propionic acid.
3-Hydroxybutan-2-yl butyrate: An ester formed from 3-hydroxybutan-2-ol and butyric acid.
Uniqueness
3-Hydroxybutan-2-yl oleate is unique due to the presence of the long-chain oleic acid, which imparts distinct physicochemical properties such as hydrophobicity and the ability to form micelles. This makes it particularly useful in applications requiring emulsification and surfactant properties.
Properties
Molecular Formula |
C22H42O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h11-12,20-21,23H,4-10,13-19H2,1-3H3/b12-11- |
InChI Key |
SGPJTPXHPZWSJT-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















